4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid -

4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid

Catalog Number: EVT-4790280
CAS Number:
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthesis routes have been explored for 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid and its derivatives. One approach involves a multi-step process starting with 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. [] This method prioritizes green chemistry principles, aiming for environmentally friendly synthesis with minimal toxic byproducts. [] Another method utilizes p-cyanobenzylchloride and methylpiperazine in a mixed solvent system. [] This approach offers a potentially shorter reaction time and utilizes readily available, cost-effective starting materials. []

Applications

For instance, modifications of similar compounds have led to the development of molecules with activities against HIV, [] serving as CCR5 antagonists. [] This highlights the potential of exploring 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid derivatives in similar therapeutic areas.

5-(4-Phenoxyphenyl)-5-[4-(2-pyrimidinyl)-1-piperazinyl]barbituric Acid

  • Compound Description: This compound is a highly selective matrix metalloproteinase (MMP) inhibitor. []
  • Relevance: This compound shares the core structure of a 2-pyrimidinyl-piperazine moiety with 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid. The primary difference lies in the substitution on the piperazine nitrogen, where the benzoic acid group is replaced by a barbituric acid derivative. This structural similarity likely contributes to its activity against MMPs. []

(R)-(−)-2[[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol

  • Compound Description: This compound and its carbon-14 and carbon-13 labelled analogues were synthesized and characterized for potential pharmaceutical applications. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate (Imatinib Mesylate)

  • Compound Description: This compound, known as imatinib mesylate, is an antileukemic cytostatic drug used in cancer therapy. The research focuses on its new crystalline η-modification and its preparation method. []
  • Relevance: This compound shares the 4-(1-piperazinyl)methyl)benzoic acid substructure with 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid. The key difference lies in the substitution on the piperazine nitrogen, where the 2-pyrimidinyl group is replaced with a more complex pyrimidinyl-amino-phenyl-benzamide moiety. This structural similarity might contribute to its anti-cancer activity. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: This compound, Sch-417690/Sch-D, is a potent, highly selective, and orally bioavailable CCR5 antagonist, acting as an HIV-1 inhibitor. []
  • Relevance: This compound shares the piperazine ring system with 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid. Although the core structure differs, both compounds feature a piperazine ring connected to a substituted aromatic ring (pyrimidine in the target compound, phenyl in Sch-417690/Sch-D). The research highlights the importance of the benzylic substituent in this class of compounds for controlling receptor selectivity and potency. []

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

  • Compound Description: This compound, Dasatinib, is a potent pan-Src kinase inhibitor with nanomolar to subnanomolar potencies in biochemical and cellular assays. It is currently in clinical trials for the treatment of chronic myelogenous leukemia. [, , , ]
  • Relevance: Dasatinib and 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid belong to the same category of piperazine-based kinase inhibitors. Both compounds feature a central piperazine ring substituted with a pyrimidine moiety, although the specific substituents on the pyrimidine ring and the overall structure differ. The research emphasizes the 2-aminothiazole group in Dasatinib as a novel kinase inhibitor template. [, , , ]

2-Amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]-butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine Carboxylic Acid Methyl Ester (XB513)

  • Compound Description: XB513 is a novel chemical entity designed to possess both calcium agonistic and α-1 adrenergic receptor blocking properties. It has potential as a new class of agent for treating congestive heart failure. []
  • Relevance: While XB513 does not share the pyrimidine ring present in 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid, it features a structurally related 4-(2-methoxyphenyl)-piperazine moiety. This shared substructure might contribute to its calcium agonistic and α-1 adrenergic receptor blocking activities. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

  • Compound Description: Ro 22-4839 is a novel cerebral circulation improver that demonstrates preventive effects on stroke symptoms in stroke-prone spontaneously hypertensive rats. []
  • Relevance: Similar to XB513, Ro 22-4839 lacks the pyrimidine ring found in 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid but incorporates a structurally analogous 4-(2-methoxyphenyl)-piperazine group. This shared substructure suggests potential for similar biological activity, particularly related to cerebral circulation improvement. []

4-{[2-(Methoxycarbonyl)pyrrolidin-1-yl]methyl}benzoic Acid

  • Compound Description: This proline-based ligand was synthesized and used to create Copper (II) Schiff base complexes. These complexes were assessed for their bactericidal activity. []

2-[[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester (C9908)

  • Compound Description: C9908 is a novel sulfonylurea herbicide with high herbicidal activity. It exhibits good safety profiles for wheat crops while effectively controlling various dicotyledonous and some monocotyledonous weeds. [, ]
  • Relevance: This compound features a 4-methoxy-6-methylthio-2-pyrimidinyl group, which is structurally similar to the 2-pyrimidinyl moiety found in 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid. Although the overall structures differ significantly, the presence of a similarly substituted pyrimidine ring suggests potential for shared chemical properties. [, ]

Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate (16c)

  • Compound Description: Compound 16c is a potent dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2), identified through structure-activity relationship studies on a series of (aryloxyacetylamino)benzoic acids. It shows promise as a novel therapeutic agent for targeting cancer metabolism and tumor growth. []
  • Relevance: While lacking the piperazine and pyrimidine rings, compound 16c shares the benzoic acid core with 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid. This structural similarity, particularly the (aryloxyacetylamino)benzoic acid moiety, contributes to its MDH1/2 inhibitory activity and potential anticancer properties. []

Properties

Product Name

4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid

IUPAC Name

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C16H18N4O2/c21-15(22)14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)16-17-6-1-7-18-16/h1-7H,8-12H2,(H,21,22)

InChI Key

CFAMGOJROSQHHQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=NC=CC=N3

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.